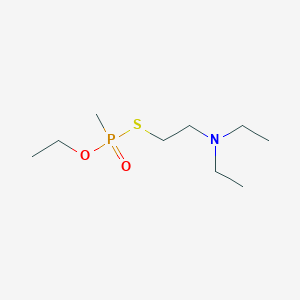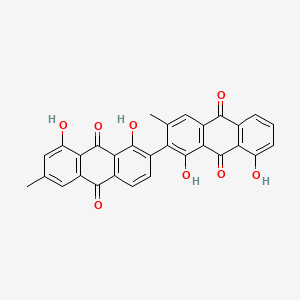
Microcarpin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Microcarpin is a labdane diterpenoid isolated from the roots of Detarium microcarpum (Fabaceae). This compound is part of a group of secondary metabolites that have shown various biological activities, including antimicrobial properties .
Vorbereitungsmethoden
Microcarpin can be isolated from the ethanol/water (7:3) extract of the roots of Detarium microcarpum. The extraction process involves the use of ethanol and water in a 7:3 ratio, followed by chromatographic separation techniques to isolate the compound
Analyse Chemischer Reaktionen
Microcarpin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to yield different products.
Wissenschaftliche Forschungsanwendungen
Microcarpin has several scientific research applications:
Chemistry: Used as a reference compound in the study of labdane diterpenoids and their chemical properties.
Biology: Investigated for its antimicrobial properties, particularly against Salmonella strains.
Medicine: Potential use in developing antimicrobial agents due to its activity against pathogenic bacteria.
Industry: Limited industrial applications due to its specific natural source and extraction complexity.
Wirkmechanismus
The mechanism of action of microcarpin involves its interaction with bacterial cell membranes, leading to disruption and inhibition of bacterial growth. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with essential bacterial processes .
Vergleich Mit ähnlichen Verbindungen
Microcarpin is unique among labdane diterpenoids due to its specific structure and biological activity. Similar compounds include:
Microcarposide: Another labdane diterpenoid isolated from Detarium microcarpum with similar antimicrobial properties.
Rhinocerotinoic acid: A diterpenoid with antimicrobial activity, but differing in its chemical structure.
Ursolic acid: A triterpenoid with a broader range of biological activities, including anti-inflammatory and anticancer properties.
This compound stands out due to its specific antimicrobial activity against Salmonella strains, making it a valuable compound for further research in antimicrobial agents .
Eigenschaften
CAS-Nummer |
51475-01-5 |
|---|---|
Molekularformel |
C30H18O8 |
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
2-(1,8-dihydroxy-6-methyl-9,10-dioxoanthracen-2-yl)-1,8-dihydroxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C30H18O8/c1-11-8-16-22(19(32)9-11)30(38)23-15(26(16)34)7-6-14(27(23)35)20-12(2)10-17-24(28(20)36)29(37)21-13(25(17)33)4-3-5-18(21)31/h3-10,31-32,35-36H,1-2H3 |
InChI-Schlüssel |
QOZRWNKVSAJVDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)C4=C(C5=C(C=C4C)C(=O)C6=C(C5=O)C(=CC=C6)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



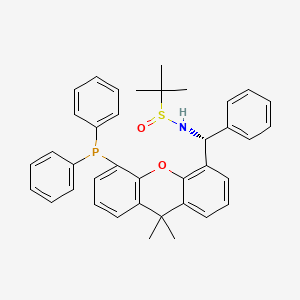

![10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene](/img/structure/B15126332.png)
![tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B15126333.png)

![rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15126348.png)
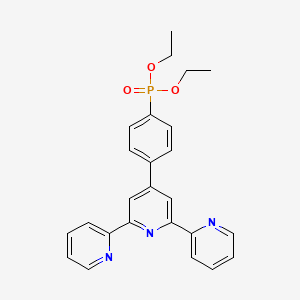

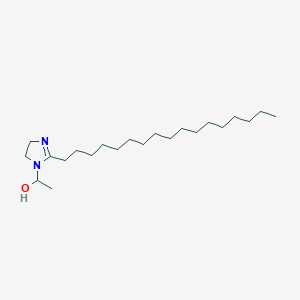
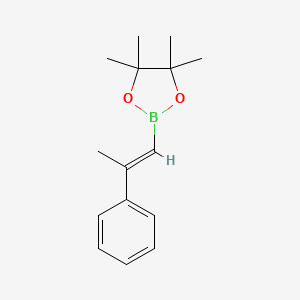
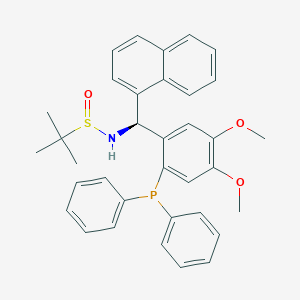
![(S)-3,5-Dichloro-4-[2-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-[[3-(cyclopropylmethoxy)-4-(methylsulfonamido)benzoyl]oxy]ethyl]pyridine1-Oxide](/img/structure/B15126391.png)
